N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a carbamoylphenyl group attached to the pyrimidine ring, along with an ethoxy group at the 6th position and a carboxamide group at the 4th position
Mechanism of Action
Target of Action
It is suggested that the compound may interact with certain proteins or enzymes in the body, which play a crucial role in its mechanism of action .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes at the molecular level that result in its observed effects .
Biochemical Pathways
It is suggested that the compound may influence a range of biochemical processes, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing its effectiveness and the duration of its action .
Result of Action
It is likely that the compound induces changes at the molecular and cellular levels, which result in its observed effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-aminobenzoyl amide with 4-nitrobenzoyl chloride to form an intermediate, which is then further reacted to introduce the ethoxy and carboxamide groups . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the formation of the desired product .
Industrial Production Methods
For industrial production, the synthesis pathway is optimized to improve yields and reduce costs. This often involves the use of safer and more cost-effective reagents and solvents. The process may include catalytic reduction steps and the use of high-yielding intermediates to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(4-carbamoylphenyl)benzamide: This compound is structurally similar and used as an intermediate in the synthesis of pigments.
Para-aminobenzoic acid derivatives: These compounds share similar functional groups and are used in various pharmaceutical applications.
Uniqueness
N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and carboxamide groups provide additional sites for chemical modification, enhancing its versatility in research and industrial applications .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-2-21-12-7-11(16-8-17-12)14(20)18-10-5-3-9(4-6-10)13(15)19/h3-8H,2H2,1H3,(H2,15,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKKWYUOLVIJEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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